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Compound of Interest

Compound Name: AS-041164

Cat. No.: B10767956 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of the inhibitory activity of AS-041164 against Class I phosphoinositide

3-kinase (PI3K) isoforms alpha (α), beta (β), delta (δ), and gamma (γ). The data presented

herein is crucial for assessing the selectivity and potential therapeutic applications of this

compound.

AS-041164 is a potent and selective inhibitor of the PI3Kγ isoform.[1][2][3] Its selectivity is

demonstrated by its varied IC50 values across the different Class I PI3K isoforms.

Potency and Selectivity Profile of AS-041164
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The

following table summarizes the IC50 values of AS-041164 for PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ.

PI3K Isoform IC50 Value (nM) IC50 Value (µM)

PI3Kα 240 0.24

PI3Kβ 1450 1.45

PI3Kδ 1700 1.70

PI3Kγ 70 0.07
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As the data indicates, AS-041164 exhibits the highest potency against PI3Kγ with an IC50

value of 70 nM.[1][2][3][4][5] The compound is less active against PI3Kα (240 nM) and shows

significantly lower potency against PI3Kβ (1.45 µM) and PI3Kδ (1.70 µM).[1][2][3][4][5] This

profile highlights the selective nature of AS-041164 towards the gamma isoform.

Experimental Protocol for IC50 Determination
The IC50 values for PI3K inhibitors like AS-041164 are typically determined using in vitro

biochemical kinase assays. While the specific protocol for AS-041164 is not publicly detailed,

the general methodology involves the following steps:

1. Reagent Preparation:

A stock solution of the inhibitor (AS-041164) is prepared, typically in dimethyl sulfoxide

(DMSO).

Serial dilutions of the inhibitor are made in an appropriate kinase assay buffer.

Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and

p110γ/p101) are reconstituted in a suitable dilution buffer.

The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in a solution.

An ATP solution is prepared in the kinase assay buffer.

2. Assay Procedure:

The serially diluted inhibitor or a vehicle control (DMSO) is added to the wells of a microplate

(e.g., 384-well plate).

The diluted PI3K enzyme solution is then added to each well.

The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow

the inhibitor to bind to the enzyme.

The kinase reaction is initiated by adding a mixture of ATP and the PIP2 substrate to each

well.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b10767956?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-representation-of-the-PI3K-signaling-pathway-Four-major-extracellular-signals_fig2_258827347
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PI3K_IN_36_In_Vitro_Assays.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/654/998/pi3-kinase.pdf
https://www.researchgate.net/figure/Schematic-drawing-of-the-PI3K-Akt-signaling-pathway-The-phosphatidylinositol-3-kinase_fig1_259386620
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.researchgate.net/figure/Schematic-representation-of-the-PI3K-signaling-pathway-Four-major-extracellular-signals_fig2_258827347
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PI3K_IN_36_In_Vitro_Assays.pdf
https://www.sigmaaldrich.cn/deepweb/assets/sigmaaldrich/product/documents/654/998/pi3-kinase.pdf
https://www.benchchem.com/product/b10767956?utm_src=pdf-body
https://www.benchchem.com/product/b10767956?utm_src=pdf-body
https://www.benchchem.com/product/b10767956?utm_src=pdf-body
https://www.benchchem.com/product/b10767956?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10767956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific

duration (e.g., 60 minutes).

3. Detection and Data Analysis:

The reaction is terminated, and the amount of product (phosphatidylinositol (3,4,5)-

trisphosphate, PIP3) or the depletion of a substrate (ATP, which is converted to ADP) is

measured. This can be achieved through various detection methods, including

luminescence-based assays that quantify ADP production or fluorescence-based assays.

The percentage of inhibition for each inhibitor concentration is calculated relative to the

vehicle control.

The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and

the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

PI3K Signaling Pathway
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that

regulates a wide array of cellular processes, including cell growth, proliferation, survival, and

metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-

protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at

the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-

trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin

homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein

kinase B). This recruitment to the membrane allows for the phosphorylation and activation of

Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a multitude of

downstream targets, thereby controlling various cellular functions.
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Caption: The PI3K/Akt signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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